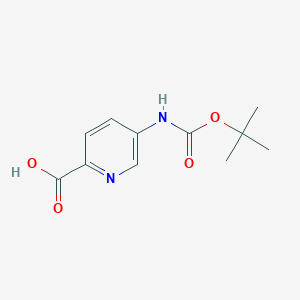

5-((tert-Butoxycarbonyl)amino)picolinic acid

描述

5-((tert-Butoxycarbonyl)amino)picolinic acid (CAS: 848308-47-4) is a pyridinecarboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position of the pyridine ring. Its molecular formula is C₁₁H₁₄N₂O₄, with a molecular weight of 238.24 g/mol . This compound is typically stored under dry, cool conditions (2–8°C) to preserve stability .

The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step syntheses. For example, in sulfobenzoic acid synthesis, analogous Boc-protected intermediates undergo acid-mediated deprotection (e.g., using trifluoroacetic acid/DCM) to yield primary amines with high purity (>97%) . Such applications highlight its utility in medicinal chemistry and peptide engineering.

属性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h4-6H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHQRNWVCRIQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651749 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848308-47-4 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Organic Synthesis

Boc-picolinic acid is primarily used as a protecting group for amines in organic synthesis. The BOC group can be added to amines using di-tert-butyl dicarbonate (Boc2O) under basic conditions. This protection facilitates the synthesis of complex molecules by preventing unwanted reactions during subsequent steps.

Medicinal Chemistry

The compound has garnered interest for its potential applications in drug development, particularly in the synthesis of peptide-based drugs. Its ability to interact with biological targets suggests potential roles as enzyme inhibitors or receptor ligands, especially in anti-cancer and anti-inflammatory therapies.

Biological Research

Boc-picolinic acid is utilized in studies investigating enzyme mechanisms and protein interactions. Its structural properties allow it to bind effectively to active sites on enzymes, modulating their activity and providing insights into various biochemical pathways.

Biochemical Pathways

The interaction of Boc-picolinic acid with ZFPs affects pathways involved in:

- Viral replication

- Cellular homeostasis

By inhibiting these pathways, Boc-picolinic acid may offer therapeutic benefits in treating viral infections and cancer.

Recent studies have highlighted the biological activity of Boc-picolinic acid derivatives:

Anticancer Activity

Research indicates that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma), while maintaining low toxicity towards non-cancerous cells. Structure-activity relationship (SAR) studies suggest that modifications to the BOC group can enhance anticancer potency.

Enzyme Inhibition

Boc-picolinic acid shows potential as an enzyme inhibitor. Its ability to bind to specific enzymes allows it to modulate their activity, making it a candidate for drug development targeting enzymatic pathways involved in diseases.

Comparison of Biological Activities

| Compound Name | Target Activity | EC50 (μM) | Notes |

|---|---|---|---|

| Boc-picolinic acid derivative 1 | Lung cancer (A549) | <10 | High potency with low cytotoxicity |

| Boc-picolinic acid derivative 2 | Enzyme inhibition | >20 | Modest activity; further optimization needed |

| Boc-picolinic acid derivative 3 | Anti-inflammatory | <15 | Effective in reducing inflammation markers |

Study on Anticancer Activity

A study evaluated several Boc-picolinic acid derivatives for their anticancer effects on A549 cells, revealing that specific derivatives significantly reduced cell viability compared to controls, indicating their potential as therapeutic agents against lung cancer.

Enzyme Interaction Study

Another investigation focused on the interaction of Boc-picolinic acid with enzymes involved in metabolic pathways, demonstrating that the compound could inhibit enzyme activity at micromolar concentrations, offering insights into its mechanism as a potential drug candidate.

作用机制

The compound exerts its effects primarily through the BOC protecting group, which stabilizes the amino group and prevents unwanted side reactions. The molecular targets and pathways involved depend on the specific application, but generally, the BOC group is removed under acidic conditions to reveal the free amine.

相似化合物的比较

Positional Isomers of Boc-Protected Picolinic Acids

Structural isomers of 5-((tert-Butoxycarbonyl)amino)picolinic acid differ in the substitution pattern of the Boc-amino group on the pyridine ring. Key examples include:

Key Observations :

- The 5- and 6-isomers exhibit nearly identical molecular weights but distinct reactivity due to steric and electronic effects. For instance, the 6-isomer’s amino group proximity to the carboxylic acid may influence hydrogen bonding in peptide synthesis .

- The 3-isomer shows reduced solubility in aqueous media, likely due to altered dipole interactions .

Methyl Ester Derivatives

Methyl esters of Boc-protected picolinic acids are precursors for carboxylic acid activation:

These esters are critical for controlled release of the carboxylic acid moiety under basic conditions. The 3-ester ’s higher lipophilicity makes it suitable for membrane permeability studies .

Heterocyclic and Functionalized Analogs

Pyrazinecarboxylic Acid Derivative

- 5-((tert-Boc)amino)pyrazine-2-carboxylic acid (CAS: 891782-63-1, similarity: 0.84) replaces the pyridine ring with pyrazine, altering electronic properties. The nitrogen-rich heterocycle may enhance metal coordination capacity .

Substituted Picolinic Acids

- 5-(3-Acetylaminophenyl)picolinic acid (CAS: 4958-56-9): Incorporates an acetylated aniline substituent, increasing steric bulk and reducing solubility in non-polar solvents .

- 5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid (CAS: 1539695-90-3): Features an allyl-protected amino methyl group, enabling click chemistry applications .

生物活性

5-((tert-Butoxycarbonyl)amino)picolinic acid (Boc-picolinic acid) is a chemical compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- IUPAC Name : 5-[(tert-butoxycarbonyl)amino]-2-pyridinecarboxylic acid

- Molecular Formula : C11H14N2O4

- Molecular Weight : 238.24 g/mol

- CAS Number : 848308-47-4

- Purity : ≥98%

- Storage Conditions : Inert atmosphere at 2-8°C

The tert-butoxycarbonyl (Boc) group in Boc-picolinic acid serves as a protective group for the amino functionality, which enhances the stability of the compound during various chemical transformations. This structural feature allows for selective modifications, making it a versatile building block in organic synthesis and drug development. The compound's ability to interact with biological targets suggests potential roles as enzyme inhibitors or receptor ligands, particularly in the context of anti-cancer and anti-inflammatory therapies .

Anticancer Activity

Recent studies have investigated the anticancer properties of Boc-picolinic acid derivatives. For example, derivatives of picolinic acid have shown promise against various cancer cell lines, including A549 (lung adenocarcinoma) cells. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cells while maintaining low toxicity towards non-cancerous cells. The structure-activity relationship (SAR) studies indicated that modifications to the Boc group could enhance potency against specific cancer types .

Enzyme Inhibition

Research has highlighted Boc-picolinic acid's potential as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites on enzymes, potentially modulating their activity. This characteristic makes it a candidate for drug development aimed at targeting specific enzymatic pathways involved in disease processes .

Comparison of Biological Activities

| Compound Name | Target Activity | EC50 (μM) | Notes |

|---|---|---|---|

| Boc-picolinic acid derivative 1 | Lung cancer (A549) | <10 | High potency with low cytotoxicity |

| Boc-picolinic acid derivative 2 | Enzyme inhibition | >20 | Modest activity; further optimization needed |

| Boc-picolinic acid derivative 3 | Anti-inflammatory | <15 | Effective in reducing inflammation markers |

Case Studies

-

Study on Anticancer Activity :

A study evaluated several Boc-picolinic acid derivatives for their anticancer effects on A549 cells. The results indicated that certain derivatives reduced cell viability significantly compared to controls, suggesting their potential as therapeutic agents against lung cancer . -

Enzyme Interaction Study :

Another study focused on the interaction of Boc-picolinic acid with specific enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit enzyme activity at micromolar concentrations, providing insights into its mechanism as a potential drug candidate .

准备方法

General Synthetic Strategy

The synthesis of 5-((tert-Butoxycarbonyl)amino)picolinic acid typically involves:

- Introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality to prevent undesired side reactions.

- Selective functionalization of the picolinic acid core.

- Hydrolysis or deprotection steps under controlled conditions to yield the target compound.

Preparation via Hydrolysis of Protected Pyrrolidine Derivatives

One of the most reported and efficient methods involves the hydrolysis of tert-butyl-protected pyrrolidine dicarboxylates using lithium hydroxide monohydrate under mild conditions.

Experimental Procedure Highlights:

- Starting from (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate, lithium hydroxide monohydrate is added in an ethanol-water mixture.

- The reaction mixture is stirred at room temperature (approximately 25 °C) for 12 to 16 hours.

- After completion, the mixture is partitioned between ethyl acetate and a brine/HCl aqueous mixture.

- The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield this compound as a white solid with yields ranging from 98.5% to quantitative (100%).

| Parameter | Condition | Outcome |

|---|---|---|

| Reagent | Lithium hydroxide monohydrate | Efficient hydrolysis |

| Solvent | Ethanol and water mixture | Good solubility and reaction medium |

| Temperature | 25 °C (room temperature) | Mild conditions preserve Boc group |

| Reaction time | 12-16 hours | Complete conversion |

| Workup | Partition with ethyl acetate and acid/base washes | Pure product isolation |

| Yield | 98.5% to 100% | High yield, high purity |

This method is well-documented with detailed spectroscopic characterization confirming the structure (e.g., MS (ESI) m/z 230.3 [M+H]+ and ^1H NMR data).

Boc Protection of Amino Picolinic Acid Derivatives

The tert-butoxycarbonyl (Boc) group is introduced to the amino group of picolinic acid derivatives to protect it during subsequent reactions.

- Boc anhydride (Boc2O) is reacted with the amino-picolinic acid or its derivatives in the presence of a base such as 4-dimethylaminopyridine (4-DMAP).

- The reaction is carried out in anhydrous toluene at 0 °C initially, then warmed to 50 °C and stirred for about 20 hours.

- After reaction completion, the mixture is washed with water and brine, dried, and purified by column chromatography.

| Parameter | Condition | Outcome |

|---|---|---|

| Reagents | Boc anhydride, 4-DMAP | Efficient Boc protection |

| Solvent | Anhydrous toluene | Suitable for Boc protection |

| Temperature | 0 °C to 50 °C | Controlled to avoid side reactions |

| Reaction time | 20 hours | Complete protection |

| Purification | Column chromatography (SiO2, EtOAc/hexanes) | Pure Boc-protected product |

This method ensures selective protection without affecting the carboxylic acid group.

Alternative Synthetic Routes and Catalytic Methods

Other advanced synthetic approaches involve:

- Regioselective functionalization of methoxypicolinic acid derivatives starting from 2,6-dichloropyridine, followed by Ni-catalyzed asymmetric conjugate addition and intramolecular reductive amination steps to build pyrrolidine rings, which can be further Boc-protected.

- Use of catalytic amounts of reagents (e.g., copper catalysts) for amination reactions on brominated picolinic acid derivatives, followed by amide bond formation under standard coupling conditions such as HATU and Hunig's base.

These methods are more complex and suited for multi-step syntheses aiming at advanced intermediates but are less directly applied for the simple preparation of this compound.

Stock Solution Preparation Data

For practical laboratory use, stock solutions of this compound are prepared considering solubility and molarity calculations.

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.1974 | 0.8395 | 0.4197 |

| 5 mg | 20.9872 | 4.1974 | 2.0987 |

| 10 mg | 41.9745 | 8.3949 | 4.1974 |

This data assists in precise solution preparation for experimental reproducibility.

Summary Table of Key Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithium hydroxide hydrolysis | LiOH·H2O, EtOH/H2O, 25 °C, 12-16 h | 98.5-100 | Mild, high-yield hydrolysis of protected esters |

| Boc protection | Boc2O, 4-DMAP, toluene, 0-50 °C, 20 h | High | Selective amino protection, chromatographic purification |

| Catalytic amination & coupling | Cu catalyst, aqueous NH3, HATU, Hunig's base | Variable | Multi-step, for advanced derivatives |

常见问题

Q. What are the established synthetic routes for 5-((tert-Butoxycarbonyl)amino)picolinic acid, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group on picolinic acid derivatives. Key steps include:

- Amine Protection : Reacting 5-aminopicolinic acid with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or triethylamine) .

- Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the product. Yield optimization depends on stoichiometric ratios (e.g., 1.2 equivalents of Boc anhydride) and reaction time (typically 12–24 hours at 25°C) .

- Yield Challenges : Side reactions, such as incomplete protection or hydrolysis, can reduce yields. Monitoring via TLC or HPLC is recommended .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 5-((tert-Boc)amino)picolinic acid?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for tert-butyl groups (δ ~1.4 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm, split due to picolinic acid’s ring structure) confirm Boc protection and aromatic integrity .

- ¹³C NMR : Signals at ~80–85 ppm (Boc carbonyl) and ~28–30 ppm (tert-butyl carbons) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 267.12 for C₁₁H₁₅N₂O₄) .

- IR Spectroscopy : Stretching frequencies for carbonyl (Boc, ~1700 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹) groups provide additional confirmation .

Q. What chromatographic methods are effective for purifying 5-((tert-Boc)amino)picolinic acid?

- Methodological Answer :

- Normal-Phase Chromatography : Silica gel columns with gradient elution (e.g., 0–50% ethyl acetate in hexane) separate the product from unreacted starting materials .

- Reverse-Phase HPLC : Using C18 columns and mobile phases like acetonitrile/water (0.1% TFA) resolves polar impurities. Retention times can be compared to standards .

- Recrystallization : Ethanol/water mixtures are effective for final purification, with product solubility monitored at varying temperatures .

Advanced Research Questions

Q. How can the Boc protection step be optimized to minimize side reactions during synthesis?

- Methodological Answer :

- Solvent Selection : Anhydrous DCM minimizes hydrolysis of Boc anhydride.

- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates the reaction, reducing exposure time and side products .

- Temperature Control : Maintaining 0–5°C during Boc addition suppresses competing acylation of the carboxylic acid group.

- Real-Time Monitoring : In-situ FTIR or reaction aliquots analyzed by LC-MS detect intermediates and guide quenching timing .

Q. What factors influence the stability of 5-((tert-Boc)amino)picolinic acid in solution, and how can degradation be mitigated?

- Methodological Answer :

- pH Dependence : The Boc group is acid-labile. Storage in neutral or slightly basic buffers (pH 7–8) prevents premature deprotection .

- Solvent Effects : Aprotic solvents (e.g., DMSO or DMF) enhance stability compared to protic solvents (e.g., methanol), which may induce hydrolysis .

- Temperature : Long-term storage at –20°C in desiccated conditions reduces thermal degradation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can model shelf life .

Q. How can computational modeling predict the reactivity of 5-((tert-Boc)amino)picolinic acid in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) models electron density maps to identify reactive sites (e.g., carboxylic acid vs. Boc-protected amine) .

- Molecular Dynamics (MD) : Simulates solvation effects and transition states in reactions like esterification or amide coupling.

- Software Tools : Gaussian, ORCA, or Schrödinger Suite provide platforms for predicting reaction pathways and energy barriers .

Data Contradictions and Resolution Strategies

-

Contradiction in Melting Points : reports mp 150–151°C for a structurally similar Boc-protected compound, while other analogs (e.g., 2-[1-Boc-4-piperidinyl]-thiazole-4-carboxylic acid) show mp 162–166°C .

- Resolution : Variations arise from crystallinity differences. Researchers should compare DSC (Differential Scanning Calorimetry) data and verify purity via elemental analysis .

-

Synthetic Yield Discrepancies : Catalogs note 95% purity for commercial analogs, but lab-scale syntheses often achieve lower yields (60–75%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。